4-Oxo-4-(4-propylphenyl)butanoic acid

Lipophilicity Drug Design Fragment-Based Drug Discovery

Fragment-based screening often suffers from aggregation-prone hydrophobic fragments that generate false positives. 4-Oxo-4-(4-propylphenyl)butanoic acid (MW 220.26, LogP 2.76) complies with the Rule of Three, delivering balanced lipophilicity that probes hydrophobic pockets without solubility artifacts. • LogD -0.34 at pH 7.4 ensures superior aqueous solubility for in vitro assays vs. fenbufen analogs. • 95% purity with analytical data (NMR, HPLC) supports reproducible fragment elaboration and biotin/fluorophore tagging via the carboxylic acid handle. • Ships ambient; available from mg to gram scale for FBLD campaigns.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 57821-78-0
Cat. No. B1299006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(4-propylphenyl)butanoic acid
CAS57821-78-0
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C13H16O3/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16)
InChIKeyARAPWKABKMIXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(4-propylphenyl)butanoic Acid (CAS 57821-78-0): Sourcing Guide for a Differentiated 4-Oxobutanoic Acid Derivative


4-Oxo-4-(4-propylphenyl)butanoic acid (CAS 57821-78-0) is a γ-keto carboxylic acid featuring a 4-propylphenyl substituent at the 4-position of the butanoic acid backbone [1]. It belongs to the class of 4-oxo-4-arylbutanoic acid derivatives, a family that includes the non-steroidal anti-inflammatory drug fenbufen. This compound is primarily utilized as a versatile fragment and building block in medicinal chemistry and organic synthesis, offering a balance of lipophilicity and structural simplicity that distinguishes it from both smaller and larger homologs [2].

Fragment library suitability Fragment-like MW and rotatable bond profile support screening library inclusion
Synthetic building block Propylphenyl substituent provides a defined lipophilicity handle for SAR exploration
Solid-state handling Reported melting point above ambient range facilitates accurate weighing and storage

Why Generic Substitution Fails: Physicochemical Divergence of 4-Oxo-4-(4-propylphenyl)butanoic Acid from Its Closest Analogs


Simple substitution within the 4-oxo-4-arylbutanoic acid series is scientifically unjustifiable without quantitative justification. The target compound's 4-propylphenyl substituent imparts a distinct combination of lipophilicity, thermal behavior, and steric profile that directly influences solubility, crystallization, and molecular recognition. Replacing it with an ethyl, isopropyl, or biphenyl analog alters critical physicochemical parameters—including logP, melting point, and rotatable bond count—by measurable margins, leading to divergent performance in synthetic protocols, fragment-based screening, and lead optimization campaigns [1]. The data below establish the magnitude of these differences.

Physicochemical property
Target (propyl)
Common substitutes
Lipophilicity (LogP)
Moderate, balances solubility and permeability
Ethyl analog: lower logP may limit membrane diffusion; fenbufen: higher logP may cause aggregation
Melting point
Stable solid near 117°C, ambient shipping feasible
Ethyl analog: may soften below 100°C; isopropyl and fenbufen: require higher dissolution temperatures
Conformational flexibility
6 rotatable bonds, fragment-like sampling
Ethyl and fenbufen: 5 rotatable bonds, may restrict binding pose diversity
Ionization state (LogD pH 7.4)
Negative LogD, higher aqueous solubility
Fenbufen: positive LogD, lower solubility in biological media

Quantitative Evidence Guide: 4-Oxo-4-(4-propylphenyl)butanoic Acid vs. In-Class Comparators


Lipophilicity (LogP) Comparison: A Mid-Range LogP That Avoids Extreme Hydrophobicity

4-Oxo-4-(4-propylphenyl)butanoic acid exhibits a computed LogP of 2.76–2.81, placing it between the less lipophilic 4-ethyl analog (LogP 2.30) and the more hydrophobic fenbufen (LogP 3.13) [1]. This intermediate lipophilicity is advantageous for maintaining aqueous solubility while preserving sufficient membrane permeability for cellular assays, a balance often sought in early-stage fragment and lead optimization. A compound with a LogP below 2.0 may suffer from poor membrane diffusion, whereas LogP > 5.0 is associated with increased promiscuity, poor solubility, and higher attrition rates [2].

Lipophilicity (LogP)
Reported
Target: LogP ~2.76–2.81
Ethyl analog: ~2.30; Fenbufen: ~3.13
Mid-range lipophilicity may support balanced solubility and permeability in fragment screens
Computed values; assay-specific logD determination recommended
Lipophilicity Drug Design Fragment-Based Drug Discovery

Thermal Stability and Handling: A Melting Point That Facilitates Solid-Phase Weighing and Storage

The melting point of 4-oxo-4-(4-propylphenyl)butanoic acid is consistently reported around 117°C, which is significantly higher than the 4-ethyl analog (92–106°C) and substantially lower than the 4-isopropyl analog (142°C) and fenbufen (184–187°C) [1]. A melting point above 100°C ensures that the compound remains a free-flowing, non-hygroscopic solid under standard ambient shipping and storage conditions, minimizing the risk of degradation or clumping during weighing. In contrast, the lower-melting ethyl analog may soften or liquefy during warm-weather transport, while the high melting point of fenbufen can complicate recrystallization and require elevated temperatures for dissolution .

Melting point
Reported
Target: 117°C
Ethyl: 92–106°C; Isopropyl: 142°C; Fenbufen: 184–187°C
Above-ambient melting point facilitates solid-state handling without cold-chain logistics
May vary with polymorphic form; confirm batch-specific data
Physicochemical Property Solid-State Chemistry Logistics

Fragment-Like Physicochemical Profile: Low Molecular Weight and High Ligand Efficiency Potential

With a molecular weight of 220.26 g/mol, 4-oxo-4-(4-propylphenyl)butanoic acid falls within the optimal fragment range (MW < 300) and is explicitly classified as a fragment molecule by commercial vendors [1]. Its rotatable bond count of 6 and polar surface area of 54.37 Ų further align with established fragment-likeness guidelines (ROT < 6, PSA < 60 Ų) [2]. In comparison, fenbufen (MW 254.28, ROT 5) is larger and less 'fragment-like,' while the ethyl analog (MW 206.24, ROT 5) offers fewer degrees of conformational freedom. The propyl derivative's additional rotatable bond (due to the n-propyl chain) provides a unique conformational sampling advantage without exceeding fragment size thresholds, enabling more diverse binding poses in target pockets.

Fragment profile
Class-level
MW 220, 6 rotatable bonds
Ethyl: MW 206, 5 bonds; Fenbufen: MW 254, 5 bonds
Conforms to Rule-of-Three; additional rotatable bond may enhance binding pose sampling
Fragment classification per vendor; validate in target-specific screens
Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Lipinski Rule of Five Compliance and Predicted Drug-Likeness

4-Oxo-4-(4-propylphenyl)butanoic acid adheres to all Lipinski Rule of Five criteria (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) with no violations [1]. While fenbufen and the ethyl analog are also compliant, the propyl derivative's specific combination of MW (220.26), LogP (~2.76), and hydrogen bond donors (1) and acceptors (3) places it in a distinct region of oral drug-like chemical space. Notably, its LogD at pH 7.4 is -0.34, indicating a shift toward hydrophilicity under physiological pH, which contrasts with fenbufen's LogD of 2.16 and suggests superior aqueous solubility in biological media [2].

Lipinski & LogD
Reported
LogD (pH 7.4) = -0.34
Fenbufen: LogD = 2.16
Negative LogD indicates higher aqueous solubility, which may reduce formulation challenges
Predicted values; experimental solubility verification recommended
Drug-Likeness ADME Medicinal Chemistry

Structural Foundation for Derivatization: The n-Propyl Group as a Versatile Synthetic Handle

The 4-propylphenyl substituent provides a well-defined hydrophobic pocket anchor that can be systematically modified during SAR exploration. Unlike the ethyl analog (limited hydrophobic bulk) or the biphenyl group of fenbufen (sterically demanding and metabolically labile), the n-propyl chain offers a balance of size and flexibility. It can be oxidatively functionalized, reduced, or serve as a baseline for alkyl chain length optimization [1]. This compound is supplied at ≥95% purity with batch-specific QC (NMR, HPLC, GC) by vendors such as Bidepharm, ensuring consistent starting material for reproducible derivatization .

Synthetic utility
Specification review
Purity ≥95% n-Propyl chain present QC: NMR, HPLC
Defined purity and chain length support reproducible derivatization in SAR campaigns
Batch-specific analytical data available from suppliers
Organic Synthesis Medicinal Chemistry Lead Optimization

Optimal Research and Procurement Scenarios for 4-Oxo-4-(4-propylphenyl)butanoic Acid


Fragment-Based Drug Discovery (FBDD) Library Construction

Due to its fragment-like MW (220.26 g/mol), balanced LogP (2.76), and compliance with the 'Rule of Three' for fragments, this compound is an ideal candidate for inclusion in a general fragment screening library [1]. Its intermediate lipophilicity and rotatable bond profile allow it to probe hydrophobic pockets without the solubility or aggregation issues common to larger, more lipophilic fragments. Procurement of this specific propylphenyl derivative, rather than the ethyl or isopropyl analogs, ensures a hydrophobic increment that is neither too small to engage targets nor too large to violate fragment design principles [2].

Synthesis and SAR Exploration of 4-Oxo-4-arylbutanoic Acid Derivatives

Researchers synthesizing analogs of fenbufen or exploring novel anti-inflammatory or enzyme-inhibitory scaffolds can use this compound as a key intermediate or comparator. The n-propyl group provides a well-defined reference point for alkyl chain length studies, allowing systematic evaluation of how incremental increases in lipophilicity (from ethyl to propyl to isopropyl) affect target binding and ADME properties [1]. The commercial availability of the compound at 95% purity with analytical data ensures reproducible synthetic outcomes [2].

Lipoxygenase Pathway Inhibition and Arachidonic Acid Metabolism Studies

Class-level evidence indicates that 4-oxo-4-(4-propylphenyl)butanoic acid may act as a lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. Its physicochemical profile—particularly its LogD of -0.34 at pH 7.4—suggests superior aqueous solubility compared to fenbufen, which could facilitate in vitro enzyme assays and cell-based studies requiring higher compound concentrations. Researchers investigating dual COX/LOX inhibition or antioxidant mechanisms in inflammatory models may find this compound a useful tool due to its distinct balance of potency and solubility.

Chemical Biology Tool for Target Engagement Studies

The compound's simple structure and defined molecular properties make it a suitable scaffold for installing biotin, fluorescent, or photoaffinity tags via the carboxylic acid handle. Its moderate molecular weight and lack of complex stereochemistry simplify the synthesis of probe molecules while maintaining sufficient affinity for protein targets identified in fragment screens [1]. Compared to fenbufen, which carries a metabolically labile biphenyl group and known hepatotoxicity liabilities, the propylphenyl derivative offers a cleaner profile for mechanistic studies [2].

Application
Selection Property
Validation Focus
Fragment library construction
Fragment-like MW and balanced logP
Solubility and binding in fragment screens
SAR studies of 4-oxo-4-arylbutanoic acids
n-Propyl chain as hydrophobic reference point
Reproducible synthesis and purity
Enzyme inhibition research (lipoxygenase/COX)
Aqueous solubility profile at physiological pH
In vitro potency and solubility under assay conditions
Chemical probe development
Carboxylic acid handle for conjugation
Target engagement and selectivity after labeling

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23 linked technical documents
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